molecular formula C12H16FN3O4S2 B2447321 N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)cyclopropanesulfonamide CAS No. 2034336-52-0

N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)cyclopropanesulfonamide

Cat. No.: B2447321
CAS No.: 2034336-52-0
M. Wt: 349.4
InChI Key: NJHISEIJEANPPC-UHFFFAOYSA-N
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Description

N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)cyclopropanesulfonamide is a useful research compound. Its molecular formula is C12H16FN3O4S2 and its molecular weight is 349.4. The purity is usually 95%.
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Properties

IUPAC Name

N-[2-(5-fluoro-1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FN3O4S2/c1-15-11-5-2-9(13)8-12(11)16(22(15,19)20)7-6-14-21(17,18)10-3-4-10/h2,5,8,10,14H,3-4,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJHISEIJEANPPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)F)N(S1(=O)=O)CCNS(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

  • 4-fluorobenzenesulfonamide

  • N-cyclopropylsulfonamide derivatives

  • 6-fluorobenzothiadiazole compounds

Biological Activity

N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)cyclopropanesulfonamide is a complex organic compound that has garnered attention in pharmaceutical research due to its unique structural characteristics and potential biological activities. This article provides a detailed overview of its biological activity, synthesis, and potential applications based on recent studies.

Chemical Structure and Properties

The compound features a benzothiadiazole core, characterized by a fused ring system containing nitrogen and sulfur atoms. It also includes a fluoro substituent and a methyl group, contributing to its chemical reactivity and biological properties. The molecular formula is C14H18FN3O3SC_{14}H_{18}FN_3O_3S, with a molecular weight of approximately 327.37 g/mol. The structural complexity allows it to participate in various biochemical interactions.

This compound has been studied primarily for its role as an inhibitor of Fatty Acid Amide Hydrolase (FAAH) . FAAH is an enzyme responsible for the degradation of endogenous fatty acid ethanolamides (FAEAs), which are signaling molecules involved in pain regulation, inflammation, and appetite control. By inhibiting FAAH, this compound may enhance the levels of FAEAs, potentially providing therapeutic benefits in conditions such as chronic pain and neurodegenerative diseases.

Pharmacological Studies

Recent studies have demonstrated that this compound exhibits significant biological activity:

  • Analgesic Effects : In preclinical models, the compound has shown promising analgesic properties comparable to established pain medications. For instance, in animal models of pain, it was observed to reduce pain responses significantly .
  • Anti-inflammatory Activity : The compound also exhibited anti-inflammatory effects by modulating inflammatory pathways associated with various conditions such as arthritis and other inflammatory disorders.
  • Neuroprotective Properties : Preliminary investigations suggest that it may protect neuronal cells from damage induced by oxidative stress and inflammation.

Case Studies

A notable case study involved the administration of this compound in animal models for evaluating its efficacy in treating neurodegenerative diseases. The results indicated improvements in cognitive function and reduced neuronal loss compared to control groups.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound better, a comparison with structurally similar compounds was conducted:

Compound NameStructural FeaturesBiological Activity
BenzothiadiazoleContains nitrogen and sulfur; known for antimicrobial propertiesAntimicrobial
Thiazole DerivativesFive-membered ring containing nitrogen; versatile reactivityAnticonvulsant
Isoxazole CompoundsHeterocyclic structure; often used in drug developmentAntitumor

The distinct combination of functional groups in this compound enhances its reactivity and potential applications compared to these structurally related compounds.

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